molecular formula C3H6O4S2 B016053 Carboxymethyl methanethiosulfonate CAS No. 13700-15-7

Carboxymethyl methanethiosulfonate

Cat. No.: B016053
CAS No.: 13700-15-7
M. Wt: 170.2 g/mol
InChI Key: ASUZQXBECRATCB-UHFFFAOYSA-N
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Description

2-methylsulfonylsulfanylacetic acid is an organic compound characterized by the presence of both sulfonyl and sulfanyl functional groups attached to an acetic acid backbone

Scientific Research Applications

2-methylsulfonylsulfanylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonylsulfanylacetic acid typically involves the reaction of methylsulfonyl chloride with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of 2-methylsulfonylsulfanylacetic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonylsulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-methylsulfonylsulfanylacetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality but different biological activities.

    Thioglycolic Acid: Shares the sulfanyl group but lacks the sulfonyl functionality.

    Sulfonamides: A class of compounds with sulfonyl groups, used as antibiotics.

Uniqueness

2-methylsulfonylsulfanylacetic acid is unique due to the combination of sulfonyl and sulfanyl groups on an acetic acid backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methylsulfonylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S2/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUZQXBECRATCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13700-15-7
Record name 2-((methylsulfonyl)thio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carboxymethyl methanethiosulfonate
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Carboxymethyl methanethiosulfonate
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Carboxymethyl methanethiosulfonate
Reactant of Route 4
Carboxymethyl methanethiosulfonate
Reactant of Route 5
Carboxymethyl methanethiosulfonate
Reactant of Route 6
Carboxymethyl methanethiosulfonate

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